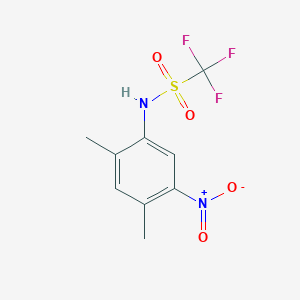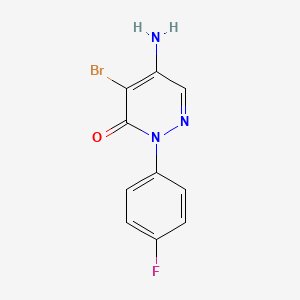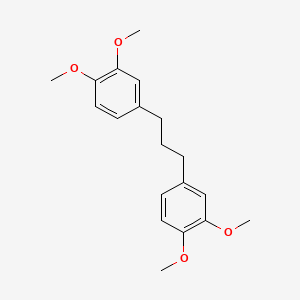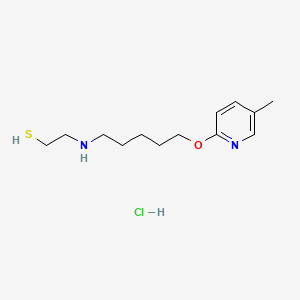
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane ring
Vorbereitungsmethoden
The synthesis of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves several steps. One common method includes the reaction of benz(a)anthracene with an oxidizing agent to form the oxirane ring. The reaction conditions typically involve the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product .
Analyse Chemischer Reaktionen
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between aromatic compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The aromatic rings also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- can be compared with similar compounds such as:
1a,11b-Dihydro-4,9-dimethylbenz[a]anthra[3,4-b]oxirene: This compound has additional methyl groups that alter its chemical properties and reactivity.
Benz(a)anthracene: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
5,6-Epoxy-5,6-dihydrobenz(a)anthracene: Similar structure but different positioning of the oxirane ring, leading to different reactivity and applications.
These comparisons highlight the uniqueness of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- in terms of its structure and chemical properties.
Eigenschaften
CAS-Nummer |
53555-62-7 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene-19-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-10-16-12-6-2-1-5-11(12)9-15-13-7-3-4-8-14(13)18-19(21-18)17(15)16/h1-10,18-19H |
InChI-Schlüssel |
PMRZUQOQFQVHFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5C(C3=C2C=O)O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


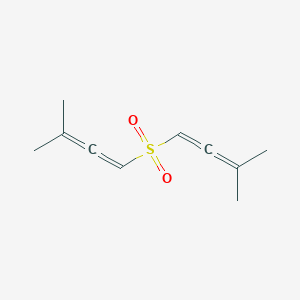
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)


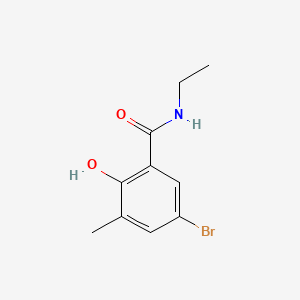
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
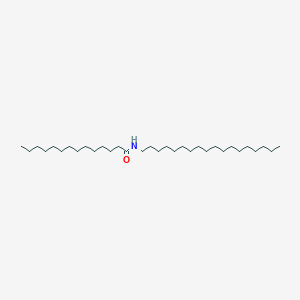
phosphanium bromide](/img/structure/B14654256.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
